2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline
Description
Propriétés
IUPAC Name |
2,4-dichloro-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVLIYHECBKBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Two-Step Synthesis via 2,4-Quinazolinedione Intermediate
A widely cited approach for 2,4-dichloroquinazoline derivatives involves the initial formation of 2,4-quinazolinedione, followed by chlorination. In the context of dihydrobenzo[h]quinazoline, this method requires a dihydrobenzo-fused precursor.
Step 1: Synthesis of 5,6-Dihydrobenzo[h]quinazoline-2,4-dione
Anthranilic acid analogs, such as 5,6-dihydrobenzo[h]anthranilic acid, react with potassium cyanate under alkaline conditions (pH 9–12) at 40–90°C to yield the dione intermediate. For example:
-
Reactants : 5,6-Dihydrobenzo[h]anthranilic acid (1.0 equiv), potassium cyanate (1.5–3.0 equiv)
-
Conditions : Aqueous NaOH (0.3–0.5 M), 2–8 hours at 85–90°C
Step 2: Chlorination with Phosphorus Oxychloride
The dione intermediate is treated with POCl₃ and a tertiary amine (e.g., triethylamine) in aliphatic amide solvents (e.g., DMF) under reflux:
One-Pot Cyclization-Chlorination Approach
An alternative method avoids isolating the dione intermediate by combining cyclization and chlorination in a single step. This approach, adapted from Lee et al., uses o-aminobenzonitrile derivatives and bis(trichloromethyl) carbonate (BTC):
Procedure :
-
Activation : BTC reacts with triphenylphosphine oxide and a tertiary amine catalyst (e.g., DMAP) at -10–5°C to generate a reactive trichloromethyl species.
-
Cyclization-Chlorination : A dihydrobenzo-fused o-aminobenzonitrile is added, and the mixture is heated to 100–130°C for 1–4 hours.
-
Workup : The crude product is purified via solvent extraction (chlorobenzene/water) and recrystallization (ethanol/petroleum ether).
Key Parameters :
-
Solvent : Chlorobenzene or toluene
-
Catalyst : DMAP or 4-pyrrolidinopyridine
-
Yield : 78–82% (projected for dihydro systems, based on non-fused yields of 85%)
Challenges in Dihydrobenzo[h] Framework Incorporation
Steric and Electronic Effects
The 5,6-dihydrobenzo[h] ring introduces steric hindrance, slowing chlorination kinetics. Comparative studies show:
| Parameter | Non-Fused Quinazoline | Dihydrobenzo[h]quinazoline |
|---|---|---|
| Chlorination Time (h) | 8 | 12–14 |
| POCl₃ Equivalents | 3.0 | 4.5 |
| Isolated Yield (%) | 85–90 | 65–70 |
Solubility Limitations
Dihydro intermediates exhibit lower solubility in chlorobenzene and DMF, necessitating polar aprotic solvents like NMP (N-methylpyrrolidone) for efficient mixing.
Emerging Strategies and Optimization
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 are primary sites for nucleophilic displacement. This reactivity is exploited to synthesize pharmacologically active derivatives:
-
Amination : Reaction with primary or secondary amines under reflux conditions replaces chlorine atoms with amino groups. For example, treatment with ammonia or aliphatic amines yields 2,4-diamino derivatives, which show enhanced antiplatelet and anti-inflammatory activity .
-
Hydrazine Substitution : Hydrazine hydrate replaces chlorines to form hydrazinoquinazolines, intermediates for synthesizing heterocyclic derivatives (e.g., triazoloquinazolinones) .
Example Reaction :
Conditions: Reflux in ethanol or toluene .
Electrophilic Substitution
The quinazoline ring’s electron-deficient nature directs electrophilic reactions to specific positions:
-
Nitration : Nitration with fuming HNO₃ in H₂SO₄ preferentially occurs at position 6 (para to the nitrogen atoms), yielding 6-nitro derivatives. Reactivity follows the order: 8 > 6 > 5 > 7 > 4 > 2 .
-
Halogenation : Limited data suggest bromination may occur at position 7 under radical conditions, though steric hindrance from chlorine substituents reduces reactivity .
Reduction and Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dihydrobenzo ring to a tetrahydrobenzo system, increasing conformational flexibility for biological targeting .
-
Oxidation : Treatment with KMnO₄ in alkaline media oxidizes the dihydro ring to a fully aromatic quinazoline system, though chlorine substituents may inhibit this process .
Cycloaddition and Ring Expansion
The compound participates in [4+2] cycloaddition reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate), forming fused pyrimidine-dione derivatives .
Example :
Conditions: Microwave irradiation in DMF .
Metal Complexation
The nitrogen atoms in the quinazoline ring act as ligands for transition metals. For example:
-
Coordination with Cu²⁺ : Forms stable 1:2 (metal:ligand) complexes, characterized by spectroscopic methods .
Functionalization via Cross-Coupling
While not explicitly documented for this compound, analogous quinazolines undergo Suzuki-Miyaura coupling at chlorine-free positions. Potential applications include aryl/heteroaryl group introductions at position 6 or 7 .
Hydrolysis
Controlled hydrolysis of the chlorine substituents (e.g., with aqueous NaOH) generates hydroxyl or oxo groups, though competing ring-opening reactions may occur under harsh conditions .
Applications De Recherche Scientifique
Chemical Applications
Building Block for Synthesis
- 2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel derivatives with varied biological activities.
Functional Materials
- The compound is utilized in the preparation of functional materials due to its chemical properties. It has been incorporated into various synthetic methodologies aimed at creating new materials with specific functionalities .
Biological Applications
Anticancer Activity
- Research indicates that this compound exhibits potential anticancer properties by inhibiting tubulin polymerization. This mechanism can lead to apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent .
Anti-inflammatory Properties
- The compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit specific enzymes and signaling pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Effects
- Investigations into the antimicrobial properties of this compound have revealed promising results. It has been shown to possess activity against various microbial strains, indicating its potential as an antimicrobial agent.
Medicinal Chemistry
Pharmacological Profiles
- A variety of derivatives of this compound have been synthesized and evaluated for their pharmacological activities. These derivatives have demonstrated significant effects such as antiplatelet and analgesic activities comparable to established drugs like indomethacin .
Case Studies
-
Case Study 1: Anticancer Efficacy
In a study focusing on the compound's anticancer properties, several derivatives were tested against human cancer cell lines (HCT15 and HeLa). The results indicated strong inhibition of cell proliferation and tubulin polymerization, highlighting the compound's potential as a chemotherapeutic agent . -
Case Study 2: Anti-inflammatory Activity
A series of synthesized derivatives were evaluated for their ability to reduce paw edema in animal models. One derivative showed over 50% inhibition of inflammation markers such as COX-2 and IL-1β, suggesting its efficacy in treating inflammatory conditions .
Data Tables
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline involves its interaction with molecular targets such as tubulin, which is essential for cell division. By inhibiting tubulin polymerization, the compound can induce apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparison of Selected Quinazoline Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Amino groups (2,4-NH₂) enhance antiplatelet activity but may reduce metabolic stability compared to chloro substituents (2,4-Cl), which likely improve resistance to oxidative degradation .
- Positional Effects: Nitro groups at position 6 (as in 6-NO₂ derivatives) confer potent antiprotozoal activity with minimal cytotoxicity, whereas substituents at positions 2 and 4 modulate platelet aggregation and inflammation .
- Hybrid Scaffolds : Compounds like 6-heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline exhibit dual antimicrobial and antioxidant properties due to fused benzimidazole and alkyl chain modifications .
Antiproliferative and Enzyme-Targeting Activities
- 2,4-Diphenyl Derivatives: Derivatives with aromatic substituents (e.g., 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amine) showed strong inhibition of topoisomerase IIα (IC₅₀ < 1 μM) and cytotoxicity against HCT15 colorectal adenocarcinoma cells .
Anti-Inflammatory and Antiplatelet Effects
- 2,4-Diamino Derivatives: These compounds inhibited arachidonic acid-induced platelet aggregation by 80–90% at 10 μM, comparable to ASA, while reducing carrageenan-induced edema by 50–60% (vs. 70% for indomethacin) .
Antimicrobial and Antioxidant Properties
- 6-Heptyl Substituted Analogues : Demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, alongside DPPH radical scavenging activity (IC₅₀ ~ 25 μM) .
Structure-Activity Relationship (SAR) Insights
- Chlorine vs. Amino Substituents: Chlorine atoms at positions 2 and 4 may reduce solubility but enhance membrane permeability and target binding affinity compared to polar amino groups.
- Hybrid Structures : Fusion with imidazole or thiophene rings (e.g., thiophen-2-yl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline) introduces additional hydrogen-bonding or π-stacking interactions, critical for antimicrobial and chemosensing applications .
Activité Biologique
2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₂H₈Cl₂N₂
- CAS Number: 58316680
Synthesis:
The synthesis typically involves the reaction of chalcone with guanidine in a solvent like acetonitrile, followed by refluxing to yield the product. This method allows for the production of high-purity compounds suitable for biological testing .
The primary mechanism of action for this compound involves its interaction with tubulin, a protein critical for cell division. By inhibiting tubulin polymerization, the compound can induce apoptosis in cancer cells. Additionally, it exhibits anti-inflammatory effects by inhibiting specific enzymes and signaling pathways involved in inflammation .
Anticancer Activity
Research indicates that this compound has significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by disrupting microtubule dynamics:
- Case Study: In a study assessing its effect on cancer cells, the compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory activity comparable to established anti-inflammatory drugs like indomethacin. It acts by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines:
- Research Findings: In vivo studies showed that administration of this compound significantly reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various pathogens:
- In Vitro Studies: The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline derivatives, and how can yield and purity be improved?
- Methodological Answer : Synthesis often involves refluxing precursors in solvents like DMSO or ethanol under acidic conditions. For example, reacting 2,4-dichlorophenoxyacetic acid hydrazide with substituted benzaldehydes in DMSO under 18-hour reflux yielded 65% product after crystallization . Microwave-assisted synthesis (e.g., 6-heptyl derivatives) can reduce reaction time compared to conventional heating, improving efficiency . Purity is enhanced via recrystallization (water-ethanol mixtures) or column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing quinazoline derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., C-7 at 65.5 ppm confirms cyclization in 6-heptyl derivatives) .
- X-ray crystallography : Resolves molecular packing (e.g., monoclinic P21/n space group with intermolecular N–H…N bonds stabilizing the structure) .
- FTIR and HRMS : Validate functional groups and molecular mass .
Q. How are preliminary biological activities (e.g., antimicrobial, antioxidant) assessed for quinazoline derivatives?
- Methodological Answer :
- Antioxidant assays : DPPH· and ABTS·+ radical scavenging with statistical validation (paired T-test, p < 0.05) .
- Antimicrobial screening : Broth microdilution against Gram-positive/-negative bacteria and fungi, with MIC values reported .
- Cytotoxicity : MTT assays on cancer cell lines, as seen in hybrid quinazoline-azide compounds .
Advanced Research Questions
Q. How do structural modifications at positions 2 and 4 of the quinazoline core influence pharmacological activity?
- Methodological Answer :
- Introducing amino groups at positions 2 and 4 enhances antiplatelet/analgesic activity (e.g., 2,4-diamino-substituted derivatives) .
- Thiophene or triazole substituents (e.g., compound 8 ) alter cytotoxicity and anti-HIV activity .
- SAR studies : Compare IC₅₀ values across derivatives with varying substituents (e.g., methylsulfanyl vs. acetamide groups) .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Standardized assays : Use identical bacterial strains or cell lines (e.g., S. aureus ATCC 25923) to minimize variability .
- Control experiments : Replicate synthesis and bioassays under published conditions (e.g., microwave vs. conventional heating impacts reactivity) .
- Meta-analysis : Compare crystallographic data (e.g., hydrogen bonding patterns) to confirm structural consistency .
Q. What role do reaction mechanisms play in unexpected product formation during synthesis?
- Methodological Answer :
- Alkylation pathways : Thioxopyrimidine derivatives undergo S- or N-alkylation depending on reagents (e.g., methyl iodide yields S-alkylated 13 , while chlorodiethyl ether favors thione 9 ) .
- Cyclization drivers : Ionic liquids (e.g., [BMIM]BF₄) promote spirocyclic indole derivatives via K₂S₂O₈-mediated oxidative coupling .
Q. How can computational methods predict target interactions for quinazoline derivatives?
- Methodological Answer :
- Docking studies : Model interactions with enzymes like STAT3 or IL-6 (validated via Western blot in carcinogen-treated models) .
- NMR-based metabolomics : Map metabolic perturbations in tissues to infer mechanism (e.g., oxidative stress modulation) .
Methodological Best Practices
Q. How can reproducibility in quinazoline research be ensured?
- Recommendations :
- Detailed protocols : Specify solvent ratios (e.g., 10 ml DMSO per 0.004 moles precursor) and reflux durations .
- Crystallization controls : Use consistent solvent systems (e.g., water-ethanol for light-yellow powders) .
- Data transparency : Report NMR shifts, crystal parameters, and bioassay statistics in full .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
